

Technical Support Center: LaNiO₃ Catalysts & Carbon Deposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals utilizing LaNiO₃ perovskite catalysts. The focus is on understanding, mitigating, and analyzing carbon deposition (coking), a common cause of catalyst deactivation, particularly in reactions like the dry reforming of methane (DRM).

Frequently Asked Questions (FAQs)

Q1: What is carbon deposition on LaNiO₃ catalysts and why is it a significant problem?

A1: Carbon deposition, or coking, is the accumulation of solid carbonaceous species on the catalyst surface. During reactions like dry reforming of methane, side reactions such as methane cracking ($\text{CH}_4 \rightarrow \text{C} + 2\text{H}_2$) and the Boudouard reaction ($2\text{CO} \rightarrow \text{C} + \text{CO}_2$) lead to this deposition.^[1] This is a major issue because the accumulated carbon can physically block the active sites of the catalyst, hinder the diffusion of reactants to these sites, and even cause mechanical stress leading to the breakdown of the catalyst structure.^[1] Ultimately, carbon deposition results in a decline in catalytic activity and stability, reducing the efficiency and lifespan of the process.

Q2: How does the LaNiO₃ perovskite structure help in resisting carbon deposition?

A2: The LaNiO₃ perovskite structure serves as a catalyst precursor. Under reaction conditions, it typically transforms into highly dispersed nickel (Ni⁰) nanoparticles supported on lanthanum oxide (La₂O₃).^{[2][3]} This in-situ formation creates a strong interaction between the active Ni

metal and the La_2O_3 support. The lanthanum oxide component can enhance carbon resistance in several ways:

- High Ni Dispersion: The perovskite structure ensures that the active Ni particles are small and well-distributed, which is crucial for preventing carbon formation.[2]
- Basicity of La_2O_3 : Lanthanum oxide is a basic oxide that can react with acidic CO_2 to form lanthanum oxycarbonate ($\text{La}_2\text{O}_2\text{CO}_3$). This species is believed to play a key role in removing deposited carbon from adjacent Ni sites by oxidizing it to CO, thus continuously cleaning the catalyst surface.[4]
- Oxygen Mobility: The perovskite lattice can have oxygen vacancies, which enhance the mobility of lattice oxygen. This mobile oxygen can also participate in the gasification of deposited carbon.[5]

Q3: What are the primary strategies to further reduce carbon deposition on LaNiO_3 -derived catalysts?

A3: Several strategies have been developed to enhance the coke resistance of LaNiO_3 catalysts:

- Doping/Substitution: Introducing other metals into the A-site (e.g., Ca, Sr) or B-site (e.g., Co, Mn, Fe, Cu, Ti) of the LaNiO_3 structure is a common and effective approach.[1][3][6][7][8][9] These dopants can modify the catalyst's electronic properties, improve metal dispersion, enhance the metal-support interaction, and increase surface basicity or oxygen mobility.[1][7]
- Using Supports: Dispersing the LaNiO_3 perovskite onto a high-surface-area support material like Al_2O_3 , SiO_2 , or CeSiO_2 can improve the dispersion of the active phase and modify its properties.[10] For instance, a CeSiO_2 support has been shown to suppress carbon deposition more effectively than Al_2O_3 or unsupported LaNiO_3 .[10]
- Synthesis Method: The method used to synthesize the LaNiO_3 precursor can significantly impact its final properties. Techniques like nanocasting can produce catalysts with very high surface areas, leading to better active site accessibility and enhanced stability against coking.[2]

- Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reactant feed ratios (e.g., CO₂/CH₄ or Steam/Carbon) is crucial for minimizing the thermodynamic driving force for carbon formation.[11]

Q4: How can I experimentally determine if carbon deposition is the cause of my catalyst's deactivation?

A4: Several characterization techniques can be used to identify and quantify carbon deposition on a spent (used) catalyst:

- Thermogravimetric Analysis (TGA): This is the most common method. The spent catalyst is heated in an oxidizing atmosphere (like air or O₂), and the mass loss corresponding to the combustion of carbon is measured. This provides a quantitative measure of the amount of coke.[10]
- Raman Spectroscopy: This technique can provide information about the nature of the deposited carbon (e.g., amorphous vs. graphitic).[10][11]
- Transmission Electron Microscopy (TEM): TEM can directly visualize the carbon deposits, revealing their morphology, such as whether they are encapsulating particles or have formed carbon nanotubes.[4]
- Temperature-Programmed Oxidation (TPO): Similar to TGA, TPO involves heating the spent catalyst in an oxygen-containing stream and detecting the evolved CO₂. This can also quantify the amount and indicate the reactivity of the deposited carbon.[11]

Troubleshooting Guide

Problem / Observation	Potential Cause	Suggested Actions & Troubleshooting Steps
Rapid loss of catalytic activity within the first few hours of reaction.	Severe and rapid carbon deposition.	<ol style="list-style-type: none">1. Verify Reaction Conditions: Ensure the reaction temperature and feed ratio (e.g., $\text{CO}_2/\text{CH}_4 \geq 1$) are in a range that does not strongly favor methane cracking.2. Catalyst Characterization: Perform TGA or TPO on the spent catalyst to quantify carbon. Use TEM to observe the morphology of the carbon.3. Modify Catalyst: Consider synthesizing a doped catalyst (e.g., with Co, Mn, or Fe) to improve coke resistance.[1][3]
Gradual decline in CH_4 and CO_2 conversion over a long-term stability test.	Slow accumulation of carbon and/or sintering of Ni particles.	<ol style="list-style-type: none">1. Post-reaction Analysis: Characterize the spent catalyst using XRD to check for Ni particle sintering (increase in crystallite size). Use TGA to measure carbon buildup.2. Improve Metal-Support Interaction: A stronger interaction can prevent sintering. Increasing the calcination temperature during synthesis can sometimes enhance this interaction.[11]3. Consider a more stable support: Using supports like CeSiO_2 can help anchor the active phase and reduce both sintering and coking.[10]

Observed H ₂ /CO ratio is significantly higher than 1 and unstable.	Methane decomposition (cracking) is dominating over the reforming reaction.	1. Adjust Feed Ratio: Increase the CO ₂ /CH ₄ ratio in the feed gas. This provides more oxidizing agent (CO ₂) to react with surface carbon intermediates. 2. Lower Reaction Temperature: Methane cracking is more favorable at very high temperatures. A slight reduction in temperature might disfavor this side reaction. 3. Enhance Surface Basicity: Doping with alkaline earth metals like Calcium (Ca) can increase the catalyst's basicity, promoting CO ₂ adsorption and subsequent reaction with carbon.[6]
Inconsistent results between different batches of the same catalyst.	Variations in synthesis or pre-treatment procedures.	1. Standardize Synthesis Protocol: Ensure strict control over parameters like pH, temperature, calcination time, and heating rates during catalyst preparation.[12] 2. Standardize Pre-reduction: The in-situ reduction step that transforms LaNiO ₃ into Ni/La ₂ O ₃ is critical. Ensure consistent reduction temperature, time, and gas flow (e.g., H ₂ /N ₂) for every experiment.[11][13] 3. Characterize Fresh Catalyst: Before each run, characterize a small sample of the catalyst batch (e.g., via XRD, BET

surface area) to ensure consistency.

Data Presentation

Table 1: Effect of B-site Doping on Carbon Deposition in LaNiO_3 Catalysts for Dry Reforming of Methane (DRM)

Catalyst Composition	Reaction Temp. (°C)	Time on Stream (h)	Carbon Deposition (wt%)	Data Source
LaNiO_3	700	10	12.3	[1]
$\text{LaNiO}_3/\text{VMT-SiO}_2$	700	10	5.5	[1]
$\text{La}_{0.6}\text{Mn}_{0.4}\text{O}_3$	750	5	~1.5	[7]

Note: Data is compiled from different studies and reaction conditions may vary. This table is for comparative illustration.

Table 2: Influence of Ca-Substitution on LaNiO_3 Catalyst Performance in DRM at 800°C

Catalyst Composition	CH ₄ Conversion (%)	H ₂ /CO Ratio	Data Source
LaNiO_3	63.3	0.56	[4][6]
$\text{La}_{0.7}\text{Ca}_{0.3}\text{NiO}_3$	98.05	0.98	[6]

Experimental Protocols

1. Protocol for LaNiO_3 Synthesis (Citrate Sol-Gel Method)

This method is widely used to produce homogeneous, crystalline perovskite powders.

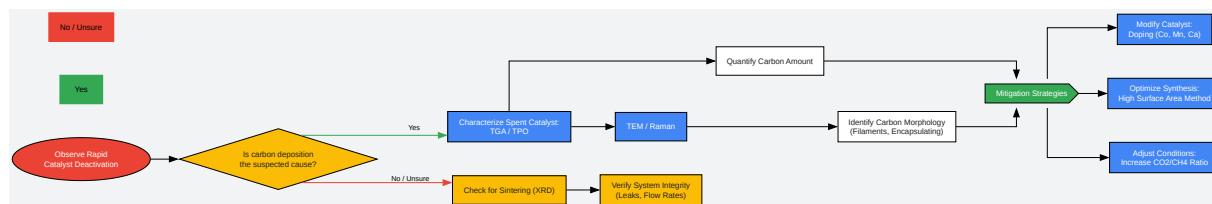
- Reagents: Lanthanum (III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$), Nickel (II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$), Citric acid monohydrate, Ethylene glycol.
- Procedure:
 - Calculate and weigh stoichiometric amounts of the La and Ni nitrate salts for a 1:1 molar ratio.
 - Dissolve the nitrate salts in a minimal amount of deionized water in a beaker with stirring.
 - In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to total metal cations should be ~1.5:1.
 - Add the citric acid solution to the metal nitrate solution under continuous stirring.
 - Add ethylene glycol. The molar ratio of ethylene glycol to citric acid should be ~1:1.
 - Heat the solution on a hot plate at 80-90°C with constant stirring. The solution will gradually become a viscous gel.
 - Dry the gel in an oven at 120°C overnight to remove excess water.
 - Grind the resulting solid into a fine powder.
 - Calcine the powder in a muffle furnace in static air. A typical program is to ramp to 750-800°C and hold for 5-10 hours to form the pure LaNiO_3 perovskite phase.[14]
 - Characterize the final powder using X-ray Diffraction (XRD) to confirm phase purity.

2. Protocol for Catalytic Activity Testing (Dry Reforming of Methane)

- Setup: A fixed-bed quartz micro-reactor system equipped with mass flow controllers (MFCs) for gas delivery, a tube furnace with temperature control, and an online gas chromatograph (GC) for product analysis.[13]
- Procedure:

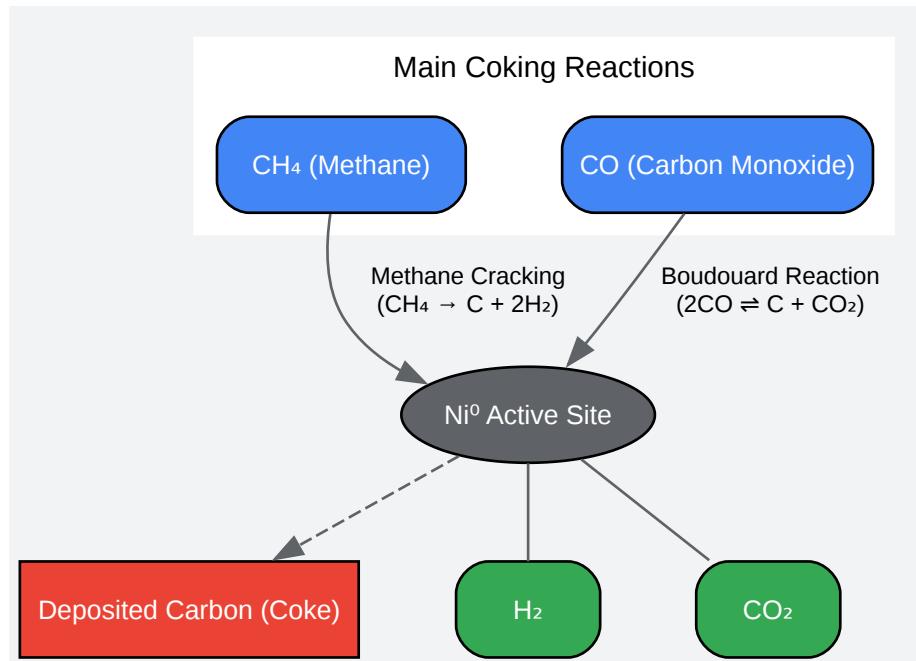
- Load a known mass of the catalyst (e.g., 50-100 mg) into the center of the quartz reactor, supported by quartz wool.
- Pre-treatment (In-situ Reduction): Heat the catalyst under a flow of a reducing gas mixture (e.g., 5-20% H₂ in N₂ or Ar) to the desired reduction temperature (e.g., 700-850°C) and hold for 1-2 hours. This step reduces the LaNiO₃ precursor to the active Ni/La₂O₃ catalyst. [11][13]
- After reduction, switch the gas flow to an inert gas (e.g., N₂) and adjust the reactor temperature to the desired reaction temperature (e.g., 750°C).
- Reaction: Introduce the reactant gas mixture (e.g., CH₄, CO₂, and an internal standard like N₂ or Ar) at a specific ratio (e.g., CH₄/CO₂/N₂ = 1:1:1) and total flow rate.
- Analyze the composition of the effluent gas stream at regular intervals using the online GC equipped with a thermal conductivity detector (TCD).
- Calculate CH₄ and CO₂ conversions, and H₂ and CO yields based on the changes in gas composition.

Visualizations



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Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

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Caption: Key reaction pathways leading to carbon deposition.

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- To cite this document: BenchChem. [Technical Support Center: LaNiO₃ Catalysts & Carbon Deposition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13748301#reducing-carbon-deposition-on-lanio3-catalysts>]

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